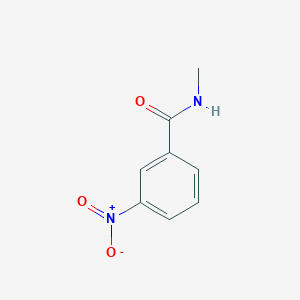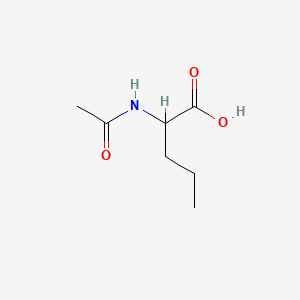
N-methyl-3-nitrobenzamide
概要
説明
N-methyl-3-nitrobenzamide is a chemical compound belonging to the class of nitrobenzamides. This compound, like its isomers and derivatives, has been explored for various chemical and biological properties. Its structure features a nitro group (-NO2) attached to a benzamide moiety where the benzene ring is substituted with a nitro group at the 3-position and a methyl group on the nitrogen of the amide group.
Synthesis Analysis
The synthesis of N-methyl-3-nitrobenzamide derivatives involves multiple steps, including the nitration of benzamide precursors and subsequent modifications. For example, a series of nitrobenzamide derivatives have been synthesized, revealing insights into their structural formation and the conditions necessary for their production. These syntheses often involve interactions with metal ions and other substituents that influence the final product's structure and properties (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of N-methyl-3-nitrobenzamide and its derivatives has been extensively studied through crystallography. These studies reveal how isomeric forms of nitrobenzamides can form different three-dimensional framework structures, highlighting the importance of molecular interactions such as hydrogen bonding, pi-pi stacking, and metal coordination in determining the crystalline structures of these compounds (Wardell et al., 2006).
Chemical Reactions and Properties
N-methyl-3-nitrobenzamide undergoes various chemical reactions, including hydrolysis under specific conditions, demonstrating the reactive nature of the nitro and amide groups. The mechanisms of these reactions have been studied, providing insights into the chemical behavior of nitrobenzamides in different environments. The hydrolysis of N-nitrobenzamides, for example, has been shown to proceed through different pathways depending on the acidity of the solution, illustrating the compound's sensitivity to pH (Cox, 1997).
Physical Properties Analysis
The physical properties of N-methyl-3-nitrobenzamide, including its solubility, melting point, and crystal structure, are crucial for understanding its behavior in various applications. These properties are determined by the compound's molecular structure, with hydrogen bonding and molecular packing playing significant roles in its physical characteristics.
Chemical Properties Analysis
The chemical properties of N-methyl-3-nitrobenzamide, such as its reactivity towards nucleophiles, electrophiles, and its behavior under different chemical conditions, are defined by the presence of functional groups. The nitro group imparts electrophilic character, making it susceptible to nucleophilic attack, while the amide group influences its hydrogen bonding capacity and solubility.
- (Wang et al., 2019) - Synthesis and activity of nitrobenzamide derivatives.
- (Wardell et al., 2006) - Structural analysis of isomeric N-(iodophenyl)nitrobenzamides.
- (Cox, 1997) - Hydrolysis mechanisms of N-nitrobenzamides.
科学的研究の応用
Enzyme Inhibitory and Anticonvulsant Properties
N-methyl-3-nitrobenzamide and its derivatives have been explored for their potential in pharmacology, particularly in relation to their anticonvulsant properties and enzyme inhibitory capabilities. A study conducted by Pandey et al. (1981) synthesized a series of compounds related to N-methyl-3-nitrobenzamide and evaluated their anticonvulsant activity. These compounds were also examined for their ability to inhibit in vitro respiratory activity and monoamine oxidase activity of rat brain homogenates (Pandey, Singh, Brumleve, & Parmar, 1981).
Antimycobacterial Activity
The antimycobacterial activity of nitrobenzamide derivatives, including N-methyl-3-nitrobenzamide, has been a subject of interest in recent studies. Wang et al. (2019) reported the design and synthesis of novel nitrobenzamide derivatives, revealing considerable in vitro antitubercular activity (Wang et al., 2019).
Hydrolysis Mechanisms
The hydrolysis reactions of N-methyl-3-nitrobenzamide and related compounds have been studied to understand their chemical behavior. Cox (1997) explored the mechanisms of hydrolysis reactions of various N-nitrobenzamides in aqueous sulfuric acid, providing insights into the chemical processes involving these compounds (Cox, 1997).
Interaction with Metal Ions
The interactions of N-methyl-3-nitrobenzamide derivatives with metal ions have been investigated, highlighting their potential use in detecting and distinguishing metal ions. Phukan, Goswami, and Baruah (2015) studied how the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers were selectively reduced upon interactions with certain metal ions, demonstrating their utility in metal ion detection (Phukan, Goswami, & Baruah, 2015).
Solubility and Chemical Properties
Understanding the solubility and chemical properties of N-methyl-3-nitrobenzamide is essential for its application in various fields. Yuan et al. (2019) conducted a study to determine and model the solubility of p-nitrobenzamide, a related compound, in various solvents, contributing to the knowledge of its physicochemical properties (Yuan, Zheng, Zhao, & Kong, 2019).
Safety and Hazards
特性
IUPAC Name |
N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-8(11)6-3-2-4-7(5-6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRKRLMGLMZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278376 | |
| Record name | N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-nitrobenzamide | |
CAS RN |
3400-26-8 | |
| Record name | 3400-26-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)


![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)





![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
